CUSTOM
|
880
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.007 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.01 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.006 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)N
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)Br
|
Name
|
|
Quantity
|
4.86e-06 mol
|
Type
|
catalyst
|
Smiles
|
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
|
Name
|
|
Quantity
|
4.86e-06 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=NC(=C1)NC2=CN=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |